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Compound of Interest

Compound Name: Fructone

Cat. No.: B1293620 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for

Fructone (ethyl 2-(2-methyl-1,3-dioxolan-2-yl)acetate), a key fragrance and flavoring agent.

The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS) data, along with the experimental protocols for their acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for elucidating the structure of Fructone.

Both ¹H and ¹³C NMR data are presented below.

¹H NMR Data
A predicted ¹H NMR spectrum of Fructone reveals key proton environments within the

molecule. The data, typically acquired in deuterated chloroform (CDCl₃) on a 400 MHz

spectrometer, is summarized in Table 1.[1]

Table 1: ¹H NMR Spectroscopic Data for Fructone
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

1.15 Triplet (t) 3H -OCH₂CH₃

1.39 Singlet (s) 3H -C(CH₃)-

2.88 Singlet (s) 2H -CH₂COO-

3.90 Multiplet (m) 4H -OCH₂CH₂O-

4.13 Quartet (q) 2H -OCH₂CH₃

¹³C NMR Data
The ¹³C NMR spectrum of Fructone, also typically recorded in CDCl₃, shows eight distinct

carbon signals, consistent with the molecule's structure. An Attached Proton Test (APT) or

Distortionless Enhancement by Polarization Transfer (DEPT) experiment can be used to

differentiate between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary carbons. A

¹³C-APT NMR spectrum confirms the presence of these signals.[1]

Table 2: ¹³C NMR Spectroscopic Data for Fructone

Chemical Shift (δ) ppm Carbon Type Assignment

14.1 CH₃ -OCH₂CH₃

24.2 CH₃ -C(CH₃)-

44.5 CH₂ -CH₂COO-

60.5 CH₂ -OCH₂CH₃

64.3 CH₂ -OCH₂CH₂O-

109.5 C -C(CH₃)-

170.8 C -COO-

Experimental Protocol for NMR Spectroscopy
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Sample Preparation: A sample for NMR analysis is typically prepared by dissolving

approximately 15-20 mg of Fructone in 0.6-0.7 mL of deuterated chloroform (CDCl₃).[1] The

solution is then transferred to a 5 mm NMR tube.

Instrumentation and Parameters:

Spectrometer: Bruker Avance 400 or equivalent.

Frequency: 400 MHz for ¹H and 100 MHz for ¹³C.[1]

Solvent: CDCl₃.[1]

Internal Standard: Tetramethylsilane (TMS) at 0 ppm.

Pulse Programs: Standard pulse sequences for ¹H, ¹³C, and DEPT/APT experiments are

utilized.

Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in Fructone. The

spectrum is characterized by strong absorption bands corresponding to the ester carbonyl

group and C-O bonds.

IR Data
The characteristic IR absorption peaks for Fructone are presented in Table 3. This data is

often obtained from a neat liquid sample using an Attenuated Total Reflectance (ATR)

accessory.[1]

Table 3: Key IR Absorption Bands for Fructone
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Wavenumber (cm⁻¹) Intensity Assignment

2984, 2890 Medium C-H stretching

1736 Strong C=O stretching (ester)

1370 Medium C-H bending

1049 Strong C-O stretching

Experimental Protocol for IR Spectroscopy
Sample Preparation: For Attenuated Total Reflectance (ATR)-FTIR, a small drop of neat

Fructone is placed directly onto the ATR crystal. Alternatively, a spectrum can be obtained by

placing a thin film of the liquid between two potassium bromide (KBr) plates.

Instrumentation and Parameters:

Spectrometer: Shimadzu IR Affinity-1 FT-IR spectrometer or equivalent.[1]

Accessory: ATR accessory with a diamond or zinc selenide crystal.

Scan Range: Typically 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of Fructone, aiding in its identification and structural confirmation. Gas Chromatography-Mass

Spectrometry (GC-MS) is a common technique for the analysis of volatile compounds like

Fructone.

Mass Spectral Data
Under Electron Ionization (EI), Fructone undergoes fragmentation. The key mass-to-charge

ratios (m/z) are listed in Table 4.

Table 4: Mass Spectrometry Data for Fructone (Electron Ionization)
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m/z Relative Intensity Assignment

174 Low [M]⁺ (Molecular Ion)

159 Moderate [M - CH₃]⁺

87 100 (Base Peak) [C₄H₇O₂]⁺

43 High [C₂H₃O]⁺

The base peak at m/z 87 is a characteristic fragment of Fructone.

Experimental Protocol for GC-MS
Sample Preparation: A dilute solution of Fructone in a volatile organic solvent, such as

dichloromethane or ethyl acetate, is prepared for injection into the GC-MS system.

Instrumentation and Parameters:

Gas Chromatograph: Agilent 7890A GC or equivalent.

Mass Spectrometer: Agilent 5975C MS or equivalent.

Ionization Method: Electron Ionization (EI) at 70 eV.

Column: A non-polar capillary column, such as a 30 m x 0.25 mm HP-5MS.

Carrier Gas: Helium at a constant flow rate.

Temperature Program: A temperature gradient is typically used, for example, starting at 60°C

and ramping up to 280°C.

Mass Range: Scanned from m/z 40 to 350.

Experimental Workflow Visualization
The following diagram illustrates a general workflow for the spectroscopic analysis of

Fructone.
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General Workflow for Spectroscopic Analysis of Fructone
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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